molecular formula C11H14F3N3 B1400851 1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-3-amine CAS No. 1305860-95-0

1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-3-amine

Cat. No.: B1400851
CAS No.: 1305860-95-0
M. Wt: 245.24 g/mol
InChI Key: NOPXTSKIHXGGQP-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-3-amine is a compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-3-amine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be synthesized through various methods, including the use of trifluoromethylation reagents.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Coupling of Pyridine and Piperidine Rings: The final step involves coupling the pyridine and piperidine rings through amination reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the pyridine or piperidine rings.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve the use of nucleophiles or electrophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various functionalized derivatives.

Scientific Research Applications

1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-3-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development.

    Biological Research: It is used in the study of biological pathways and mechanisms due to its unique chemical properties.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

    3-(Trifluoromethyl)pyridine: A simpler analog with similar trifluoromethyl and pyridine moieties.

    Piperidine: The parent compound of the piperidine ring.

    Trifluoromethylated Amines: Compounds with similar trifluoromethyl and amine functionalities.

Uniqueness: 1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-3-amine is unique due to the combination of the trifluoromethyl group, pyridine ring, and piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3/c12-11(13,14)9-4-1-5-16-10(9)17-6-2-3-8(15)7-17/h1,4-5,8H,2-3,6-7,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPXTSKIHXGGQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(C=CC=N2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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